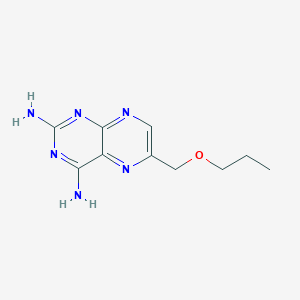

6-(Propoxymethyl)-2,4-pteridinediamine

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and any known uses or applications. It may also include information about its discovery or synthesis .

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and any challenges or unique aspects of the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves examining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography or NMR spectroscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can influence how the compound is stored, handled, and used .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of pteridinediamine derivatives have been explored in various studies. For example, Antoniadis et al. (2003) investigated the synthesis and characterization of charge-transfer (CT) complexes involving pteridinediamine derivatives. They focused on the reactions of anti-thyroid drugs with iodine, leading to the formation of CT complexes, which were characterized by various spectroscopic methods and X-ray diffraction, revealing insights into the behavior of thioamides towards iodine (Antoniadis et al., 2003).

Antifolate Evaluation

In the field of medicinal chemistry, Reynolds et al. (2001) synthesized and tested an aminopterin analogue with a bicyclo structure for antifolate activity. Despite structural similarities to aminopterin, the novel compound did not exhibit significant antifolate or antitumor activity, highlighting the complex nature of drug design and the specific requirements for effective DHFR inhibition (Reynolds et al., 2001).

Biomarker Research

Pteridine derivatives, including those related to pteridinediamine, have been investigated for their potential as biomarkers in noninvasive cancer diagnosis. Gamagedara et al. (2011) studied urinary pteridine levels in cancer patients, finding that certain pteridines were significantly elevated, suggesting their utility as biomarkers for early cancer detection (Gamagedara et al., 2011).

Antiradical Activity

Kazunin et al. (2018) explored the synthesis of pteridinetrione derivatives, investigating their tautomeric behavior and antiradical activity. The study revealed that these compounds exhibit significant radical scavenging activity, highlighting their potential in antioxidant research (Kazunin et al., 2018).

Antiparasitic Drug Discovery

Ferrari et al. (2011) identified nonfolate compounds, including a CNS drug, as potential antiparasitic agents by inhibiting pteridine reductase. This study showcased the versatility of pteridine derivatives in drug discovery, extending beyond traditional antifolate chemotherapy (Ferrari et al., 2011).

Mécanisme D'action

Target of Action

Pteridine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pteridine derivatives can exhibit redox activity through proton-coupled electron transfer (pcet) involving the pyrazine moiety . This suggests that 6-(Propoxymethyl)pteridine-2,4-diamine may interact with its targets through similar mechanisms.

Biochemical Pathways

Pteridine derivatives are involved in various biochemical pathways. They serve as biological pigments and enzyme cofactors, and their biosynthetic pathways have been widely studied . .

Pharmacokinetics

The compound’s melting point is 168-170 °c, and its density is 1954 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

One study suggests that a similar compound, 2,2′-(7,9-dimethyl-2,4,6,8-tetraoxo-6,7,8,9-tetrahydropyrimido[5,4-g]pteridine-1,3(2h,4h)-diyl)bis(n,n-bis(2-chloroethyl)acetamide) (pt-mca), acts as a dna intercalator and potential antitumor agent . This suggests that 6-(Propoxymethyl)pteridine-2,4-diamine may have similar effects.

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that temperature and atmospheric conditions may influence its stability and efficacy.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

6-(Propoxymethyl)pteridine-2,4-diamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dihydropteroate synthase (DHPS), an enzyme involved in the folate synthesis pathway . The interaction between 6-(Propoxymethyl)pteridine-2,4-diamine and DHPS can inhibit the enzyme’s activity, thereby affecting the synthesis of folate, which is essential for DNA synthesis and repair.

Cellular Effects

The effects of 6-(Propoxymethyl)pteridine-2,4-diamine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines . By affecting key signaling pathways such as the mTOR pathway, 6-(Propoxymethyl)pteridine-2,4-diamine can alter cellular metabolism and promote cell death in cancerous cells.

Molecular Mechanism

At the molecular level, 6-(Propoxymethyl)pteridine-2,4-diamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with DHPS, for instance, results in the inhibition of folate synthesis, which is critical for cell proliferation . Additionally, 6-(Propoxymethyl)pteridine-2,4-diamine can modulate the activity of other enzymes involved in nucleotide synthesis, further impacting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Propoxymethyl)pteridine-2,4-diamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-(Propoxymethyl)pteridine-2,4-diamine remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of folate synthesis and prolonged cell cycle arrest in cancer cells.

Dosage Effects in Animal Models

The effects of 6-(Propoxymethyl)pteridine-2,4-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

6-(Propoxymethyl)pteridine-2,4-diamine is involved in several metabolic pathways, particularly those related to folate metabolism. It interacts with enzymes such as DHPS, affecting the synthesis of folate and other related metabolites . This interaction can alter metabolic flux and influence the levels of various metabolites within the cell, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 6-(Propoxymethyl)pteridine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of 6-(Propoxymethyl)pteridine-2,4-diamine in therapeutic applications.

Subcellular Localization

The subcellular localization of 6-(Propoxymethyl)pteridine-2,4-diamine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

6-(propoxymethyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O/c1-2-3-17-5-6-4-13-9-7(14-6)8(11)15-10(12)16-9/h4H,2-3,5H2,1H3,(H4,11,12,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDZHSCZDVWULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=CN=C2C(=N1)C(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545466 | |

| Record name | 6-(Propoxymethyl)pteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104438-50-8 | |

| Record name | 6-(Propoxymethyl)pteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Diamino-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B3064382.png)

![2,5-Pyrrolidinedione, 1-[2-[4-(2-methylpropyl)phenyl]-1-oxopropoxy]-](/img/structure/B3064426.png)